An In-depth Technical Guide to the Physical Properties of 2-Acetyl-4-fluorophenol
An In-depth Technical Guide to the Physical Properties of 2-Acetyl-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-fluorophenol, also known by its IUPAC name 1-(5-fluoro-2-hydroxyphenyl)ethanone, is a substituted aromatic ketone. Its chemical structure, featuring a hydroxyl group ortho to an acetyl group and a fluorine atom para to the hydroxyl group, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity and lipophilicity, which are critical parameters in drug design and development. This guide provides a comprehensive overview of the core physical properties of 2-acetyl-4-fluorophenol, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.
Quantitative Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-acetyl-4-fluorophenol is presented in the table below. These values are compiled from various sources and provide a quantitative foundation for its use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | --INVALID-LINK-- |
| Molecular Weight | 154.14 g/mol | --INVALID-LINK-- |
| Melting Point | 56-58 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 65-66 °C at 8 mmHg | --INVALID-LINK--, --INVALID-LINK-- |
| Water Solubility | 0.68 g/L | --INVALID-LINK-- |
| pKa (Predicted) | 10.17 ± 0.18 | --INVALID-LINK-- |
| Appearance | Almost white crystalline powder | --INVALID-LINK-- |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physical properties of a compound. The following sections describe the methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
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Melting point apparatus (e.g., Thiele tube or digital instrument)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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A small amount of dry 2-acetyl-4-fluorophenol is finely powdered using a mortar and pestle.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rate of 10-15 °C per minute initially.
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The heating rate is reduced to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.
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The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid turns into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.
Determination of Boiling Point (Reduced Pressure)
For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.
Apparatus:
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Distillation apparatus suitable for vacuum distillation
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Round-bottom flask
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Thermometer
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Vacuum pump and manometer
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Heating mantle
Procedure:
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A sample of 2-acetyl-4-fluorophenol is placed in the round-bottom flask with a few boiling chips.
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The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum.
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The system is evacuated to the desired pressure (e.g., 8 mmHg), which is monitored by the manometer.
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The sample is gently heated using the heating mantle.
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The temperature is recorded when the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Spectrometric Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenols, UV-Vis spectrophotometry is a common method for its determination.
Apparatus:
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UV-Vis spectrophotometer
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pH meter
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Quartz cuvettes
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Volumetric flasks and pipettes
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Buffer solutions of varying pH
Procedure:
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A stock solution of 2-acetyl-4-fluorophenol is prepared in a suitable solvent (e.g., methanol (B129727) or water).
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A series of solutions with the same concentration of the compound but at different pH values are prepared using appropriate buffer solutions.
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The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
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The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorption is plotted against the pH.
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The pKa is determined from the resulting titration curve, often as the pH at which the absorbance is halfway between the minimum and maximum values.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
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Infrared (IR) Spectroscopy: An IR spectrum of 2-acetyl-4-fluorophenol was obtained from the NIST WebBook, showing characteristic absorption bands. The spectrum was likely recorded on a Fourier Transform Infrared (FTIR) spectrometer. A sample can be prepared as a KBr pellet or analyzed as a thin film. Key expected absorptions include a broad O-H stretch (around 3300 cm⁻¹), a C=O stretch for the ketone (around 1650-1700 cm⁻¹), C-F stretch (around 1200-1300 cm⁻¹), and aromatic C=C and C-H stretches.[1]
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and various fragment ions, which can be used to confirm the structure.
Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis and characterization of 2-acetyl-4-fluorophenol.
Caption: A logical workflow for the synthesis of 2-acetyl-4-fluorophenol via a multi-step reaction sequence including a Fries rearrangement.[3]
Caption: An experimental workflow for the comprehensive characterization of 2-acetyl-4-fluorophenol.
Conclusion
This technical guide has provided a detailed overview of the core physical properties of 2-acetyl-4-fluorophenol. The tabulated data, coupled with the described experimental protocols and logical workflows, offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is critical for the effective utilization of this compound in the synthesis of novel and impactful molecules. Further experimental validation of the predicted pKa and the acquisition of high-resolution spectroscopic data will continue to enhance the comprehensive profile of this important chemical intermediate.

